molecular formula C22H17F2N3O3S2 B2762666 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1260927-61-4

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2762666
CAS RN: 1260927-61-4
M. Wt: 473.51
InChI Key: DCVLQEWAPAGLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

The spirocyclic framework of F6609-2701 has been associated with anti-inflammatory effects . Researchers have investigated its potential as an anti-inflammatory agent, which could be valuable in managing inflammatory conditions.

Herbicidal Activity

Some spirocyclic compounds, including F6609-2701, exhibit herbicidal properties . These compounds may interfere with plant growth processes, making them interesting candidates for developing environmentally friendly herbicides.

Aromatase Inhibition

Aromatase inhibitors play a crucial role in breast cancer treatment by blocking the conversion of androgens to estrogens. F6609-2701’s unique structural features make it a potential candidate for aromatase inhibition .

Ligand and Catalyst Synthesis

Spirocyclic compounds have been used as building blocks for ligands and catalysts. F6609-2701’s spiro framework could serve as a starting point for designing novel ligands or catalysts in chemical synthesis .

Anti-fibrosis Activity

Screening results indicate that some derivatives related to F6609-2701 exhibit better anti-fibrosis activity than existing compounds . This finding suggests potential applications in fibrosis-related diseases.

Triazolodiazine Family Synthesis

While not directly related to F6609-2701, the synthesis of triazolodiazine derivatives is an active area of research. F6609-2701’s spirocyclic structure shares similarities with these compounds, making it relevant to explore synthetic approaches to the broader triazolodiazine family .

properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-2-30-17-5-3-15(4-6-17)25-19(28)12-32-22-26-18-7-8-31-20(18)21(29)27(22)16-10-13(23)9-14(24)11-16/h3-11H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVLQEWAPAGLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

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